![molecular formula C21H21N5O2S B3312235 (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 946304-92-3](/img/structure/B3312235.png)
(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
Übersicht
Beschreibung
(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyridazine derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. This compound has been shown to target specific receptors and signaling pathways, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Scientific studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine in lab experiments include its high potency, selectivity, and specificity. This compound has shown promising results in various pre-clinical studies, making it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its high cost, low solubility, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the potential applications of this compound in the treatment of other diseases, such as viral infections and neurological disorders.
3. Development of new drug delivery systems to improve the solubility and bioavailability of this compound.
4. Evaluation of the potential toxicity and side effects of this compound in pre-clinical and clinical studies.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
Wissenschaftliche Forschungsanwendungen
(E)-3-(pyridin-3-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine has shown potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Scientific studies have shown that this compound has anticancer, antifungal, and antibacterial properties.
Eigenschaften
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-6-pyridin-3-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c27-29(28,16-10-18-5-2-1-3-6-18)26-14-12-25(13-15-26)21-9-8-20(23-24-21)19-7-4-11-22-17-19/h1-11,16-17H,12-15H2/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBANFTOKTLTUTK-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.